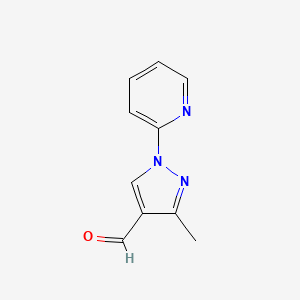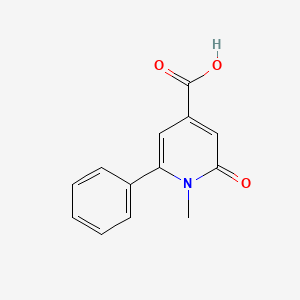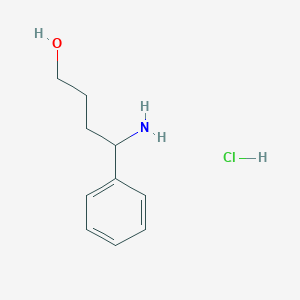
4-Amino-4-phenylbutan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a chiral building block used in various chemical syntheses and research applications. The compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group attached to a butane backbone, making it a versatile intermediate in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetaldehyde and acetaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound.
Hydrogenation and Reduction: The intermediate is then subjected to hydrogenation and reduction to yield 4-phenylbutanol.
Amination: The 4-phenylbutanol is further aminated to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 2-phenyltetrahydrofuran.
Reduction: Various primary and secondary amines.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
4-Amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and the preparation of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction .
Comparación Con Compuestos Similares
4-Phenylbutanol: A precursor in the synthesis of 4-Amino-4-phenylbutan-1-ol hydrochloride.
4-Phenylbutylamine: Shares a similar butan-1-amine structure but lacks the hydroxyl group.
2-Phenyltetrahydrofuran: A product of the oxidation of 4-Phenylbutanol.
Uniqueness: this compound is unique due to its combination of amino, phenyl, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
4-amino-4-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H |
Clave InChI |
GRDXYWYYIPOBAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


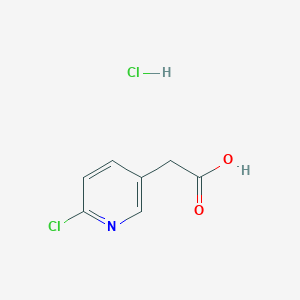
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)
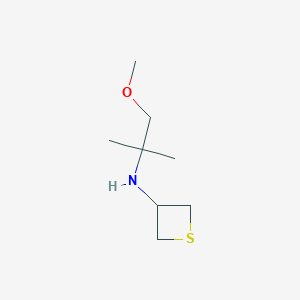
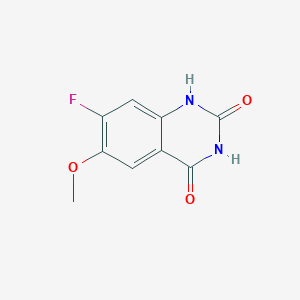
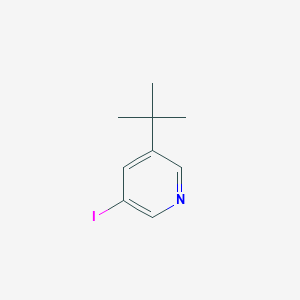
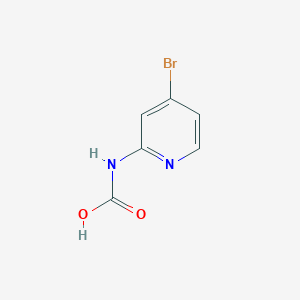
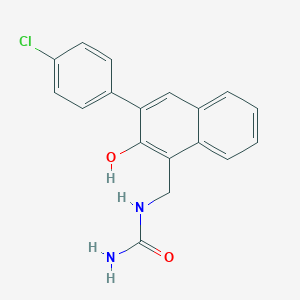
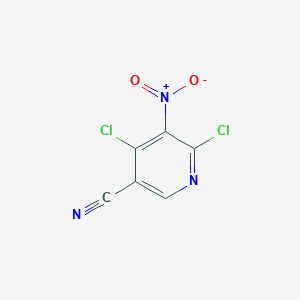
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
